molecular formula C12H18O2S B13960950 S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate CAS No. 57074-35-8

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate

Cat. No.: B13960950
CAS No.: 57074-35-8
M. Wt: 226.34 g/mol
InChI Key: PMKLUARZKYGSOG-UHFFFAOYSA-N
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Description

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate is an organic compound with a complex structure that includes a cyclohexene ring, a thioester group, and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use cyclohexene derivatives as starting materials, which undergo various chemical transformations to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The thioester group in the compound can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can influence various biochemical pathways and cellular processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate include:

    Methylcyclohexene: A simpler cyclohexene derivative with a methyl group.

    Hagemann’s ester: An organic compound with a cyclohexene ring and ester functional group.

    4-Acetyl-1-methylcyclohexene: A cyclohexene derivative with an acetyl group.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

57074-35-8

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

S-[2-(4-methyl-2-oxocyclohex-3-en-1-yl)propan-2-yl] ethanethioate

InChI

InChI=1S/C12H18O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h7,10H,5-6H2,1-4H3

InChI Key

PMKLUARZKYGSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)(C)SC(=O)C

Origin of Product

United States

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